molecular formula C21H18N4O2 B2605275 N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide CAS No. 955780-62-8

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide

Cat. No.: B2605275
CAS No.: 955780-62-8
M. Wt: 358.401
InChI Key: ASXIIWZNOFDVHB-UHFFFAOYSA-N
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Description

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide is a synthetic organic compound characterized by its complex structure, which includes an imidazo[1,2-b]pyridazine core, a methoxy group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide typically involves multiple steps:

    Formation of the Imidazo[1,2-b]pyridazine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Coupling with Phenyl and Benzamide Moieties: The final steps involve coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to attach the phenyl and benzamide groups to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can reduce nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at positions ortho or para to the methoxy group or within the imidazo[1,2-b]pyridazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or hydrogenation using palladium on carbon.

    Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Biological Research: It is used in studies investigating cellular pathways and mechanisms, helping to elucidate the roles of various proteins and enzymes.

    Chemical Biology: Researchers use this compound to probe biological systems, often as a tool to modulate specific biochemical pathways.

    Industrial Applications: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to changes in cellular processes. For example, it may inhibit a kinase involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide
  • N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide may exhibit unique biological activities due to the specific positioning of the methoxy group and the benzamide moiety. These structural differences can influence its binding affinity and specificity for molecular targets, making it a valuable compound for targeted research and therapeutic development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2/c1-14-5-3-7-16(11-14)21(26)22-17-8-4-6-15(12-17)18-13-25-19(23-18)9-10-20(24-25)27-2/h3-13H,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASXIIWZNOFDVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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